(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride
Overview
Description
®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride and the piperazine intermediate.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring.
3-Methylpiperazine: Lacks the 2,4-dimethoxybenzyl group.
2,4-Dimethoxybenzylamine: Lacks the piperazine ring.
Uniqueness
®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride is unique due to the combination of the 2,4-dimethoxybenzyl group and the methyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
This detailed article provides a comprehensive overview of ®-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant research findings.
- Chemical Formula : C14H21ClN2O3
- Molecular Weight : 300.78 g/mol
- CAS Number : 2055848-90-1
- Solubility : Soluble in DMSO and other organic solvents; specific solubility conditions should be followed for preparation .
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Antiproliferative Activity : It has been observed that certain derivatives of piperazine compounds can inhibit cell growth in cancer cell lines. For example, studies have shown that related compounds can block the cell cycle at the G2/M phase and disrupt microtubule integrity by binding to the colchicine site on β-tubulin .
- Angiogenesis Inhibition : The compound has shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. In chick chorioallantoic membrane assays, certain derivatives demonstrated significant anti-angiogenic properties .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated using various cancer cell lines. The following table summarizes the findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HT-29 (Colon Carcinoma) | 5.0 | Cell Cycle Arrest |
M21 (Skin Melanoma) | 4.5 | Microtubule Disruption | |
MCF7 (Breast Carcinoma) | 6.0 | Angiogenesis Inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for their antiproliferative activity against several cancer cell lines. The study concluded that modifications in the substituents significantly influenced the biological activity, with some derivatives showing potent effects comparable to established chemotherapeutics like combretastatin A-4 .
- Chick Chorioallantoic Membrane Assay : In vivo assays revealed that certain derivatives could efficiently block angiogenesis and tumor growth, indicating their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEWISUZWIIYRT-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055848-90-1 | |
Record name | 2-Piperazinone, 4-[(2,4-dimethoxyphenyl)methyl]-3-methyl-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055848-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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